(3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate
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Overview
Description
Purine Riboside-5’-Monophosphate is a nucleotide consisting of a purine base linked to a ribose to which one monophosphate group is attached . . It plays a crucial role in various biological processes, including the synthesis of nucleic acids and energy metabolism.
Preparation Methods
Purine Riboside-5’-Monophosphate can be synthesized through the de novo biosynthesis pathway of purines . This pathway involves a sequence of ten reactions catalyzed by six enzymes, with three of these enzymes being multifunctional . The preparation of this compound can also involve the use of stable isotope incorporation to confirm fragmentation mechanisms and provide data for future fluxomic experiments . Industrial production methods may involve the crystallization or lyophilization of the sodium salt form of the compound .
Chemical Reactions Analysis
Purine Riboside-5’-Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include uridine diphosphate glycosyltransferases for conjugation with glucose . Major products formed from these reactions include different forms of purine ribonucleoside monophosphates and their derivatives .
Scientific Research Applications
Purine Riboside-5’-Monophosphate has numerous scientific research applications. It is used in the study of purine metabolism and the investigation of purinosome formation . This compound is also valuable in cancer research, enzyme inhibition studies, and the diagnosis of purine de novo synthesis disorders . Additionally, it plays a role in the formation of mixed-ligand complexes with metal ions, which can be studied using NMR spectroscopy .
Mechanism of Action
The mechanism of action of Purine Riboside-5’-Monophosphate involves its role as a nucleotide in various biochemical pathways . It acts as a substrate for enzymes involved in nucleic acid synthesis and energy metabolism . The compound’s molecular targets include ribonuclease pancreatic and other enzymes that interact with purine ribonucleoside monophosphates .
Comparison with Similar Compounds
Purine Riboside-5’-Monophosphate is similar to other purine ribonucleoside monophosphates, such as adenosine-5’-monophosphate and guanosine-5’-monophosphate . it is unique in its specific structure and the presence of a purine base linked to a ribose with one monophosphate group . Other similar compounds include cytokinin ribosides and their derivatives .
Properties
CAS No. |
13484-60-1 |
---|---|
Molecular Formula |
C10H13N4O7P |
Molecular Weight |
332.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
MCWDCZIDTUQRHK-FDDDBJFASA-N |
SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Key on ui other cas no. |
13484-60-1 |
Origin of Product |
United States |
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